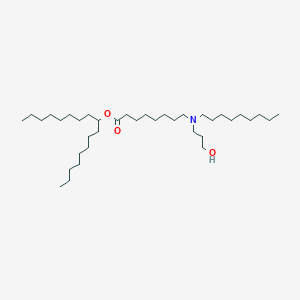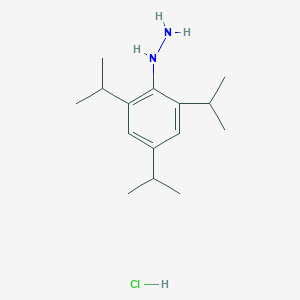
(2,4,6-Triisopropylphenyl)hydrazine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,4,6-Triisopropylphenyl)hydrazine hydrochloride is a chemical compound with the molecular formula C15H27ClN2. It is a derivative of hydrazine, where the hydrazine moiety is bonded to a phenyl ring substituted with three isopropyl groups at the 2, 4, and 6 positions. This compound is often used in organic synthesis and various chemical reactions due to its unique structural properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,4,6-Triisopropylphenyl)hydrazine hydrochloride typically involves the reaction of 2,4,6-triisopropylphenylhydrazine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired hydrochloride salt. The process can be summarized as follows:
Starting Material: 2,4,6-Triisopropylphenylhydrazine.
Reagent: Hydrochloric acid.
Reaction Conditions: The reaction is usually conducted at room temperature or slightly elevated temperatures to facilitate the formation of the hydrochloride salt
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization to obtain the final product in a highly pure form .
化学反応の分析
Types of Reactions
(2,4,6-Triisopropylphenyl)hydrazine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form amines.
Substitution: The hydrazine moiety can participate in substitution reactions, where the hydrogen atoms are replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various electrophiles can be used for substitution reactions, often under acidic or basic conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields azo compounds, while reduction results in the formation of amines .
科学的研究の応用
(2,4,6-Triisopropylphenyl)hydrazine hydrochloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of azo compounds and hydrazones.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
作用機序
The mechanism of action of (2,4,6-Triisopropylphenyl)hydrazine hydrochloride involves its interaction with various molecular targets. The hydrazine moiety can form covalent bonds with electrophilic centers in target molecules, leading to the formation of stable adducts. This interaction can modulate the activity of enzymes and other proteins, making it useful in biochemical studies .
類似化合物との比較
Similar Compounds
2,4,6-Triisopropylbenzenesulfonyl hydrazide: Similar in structure but contains a sulfonyl group instead of a hydrochloride.
2,4,6-Trimethylphenylhydrazine hydrochloride: Similar but with methyl groups instead of isopropyl groups
Uniqueness
(2,4,6-Triisopropylphenyl)hydrazine hydrochloride is unique due to its bulky isopropyl groups, which provide steric hindrance and influence its reactivity and selectivity in chemical reactions. This makes it a valuable reagent in organic synthesis and various industrial applications .
特性
分子式 |
C15H27ClN2 |
|---|---|
分子量 |
270.84 g/mol |
IUPAC名 |
[2,4,6-tri(propan-2-yl)phenyl]hydrazine;hydrochloride |
InChI |
InChI=1S/C15H26N2.ClH/c1-9(2)12-7-13(10(3)4)15(17-16)14(8-12)11(5)6;/h7-11,17H,16H2,1-6H3;1H |
InChIキー |
PPXBEEIPIOMRNG-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)NN)C(C)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


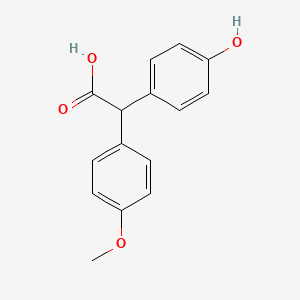
![N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidine-1-carboxamide](/img/structure/B13362581.png)
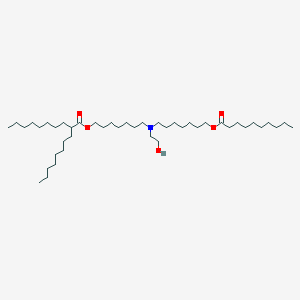

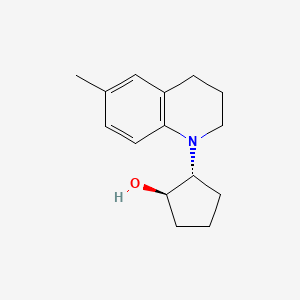
![6-(3-Chlorophenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13362626.png)
![6-(3-Ethoxyphenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13362637.png)

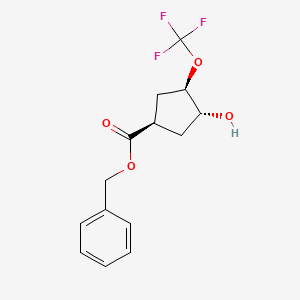
![N-(3-chlorophenyl)-1-[4-(difluoromethoxy)phenyl]-N,5-dimethyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B13362650.png)

![benzyl [6-(5-isopropyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide](/img/structure/B13362679.png)

